PROTAC CDK9 degrader-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

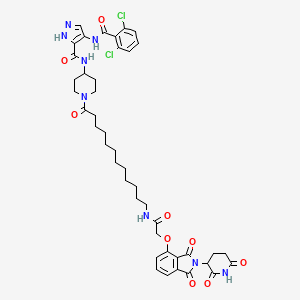

2D Structure

Properties

Molecular Formula |

C43H50Cl2N8O9 |

|---|---|

Molecular Weight |

893.8 g/mol |

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |

InChI Key |

VOTFYHWCGUFSOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC CDK9 Degrader-7

Abstract: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in oncology.[1][2][3] Its dysregulation is implicated in the survival of various malignancies through the sustained expression of short-lived oncoproteins and anti-apoptotic factors.[1][4] Proteolysis-Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[5][6] This document provides a comprehensive technical overview of PROTAC CDK9 degrader-7, a specific PROTAC designed to induce the degradation of CDK9. We will detail its core mechanism of action, downstream cellular effects, quantitative profile, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule engineered to simultaneously bind to CDK9 and an E3 ubiquitin ligase. This binding induces proximity between the two proteins, forming a ternary complex.[5][6] While the specific E3 ligase recruited by this compound is not explicitly detailed in the provided literature, many CDK9 degraders utilize the Cereblon (CRBN) E3 ligase.[7][8][9]

Once the ternary complex (CDK9 – PROTAC – E3 Ligase) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK9. The poly-ubiquitinated CDK9 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades CDK9 into small peptides, while the PROTAC molecule is released and can catalyze further degradation cycles.

Caption: General mechanism of this compound action.

Downstream Cellular and Molecular Effects

The degradation of CDK9 has profound consequences on cellular transcription and survival, particularly in cancer cells that are dependent on high transcriptional output.

-

Inhibition of Transcriptional Elongation: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[6][10] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is a crucial step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[3][10] The degradation of CDK9 leads to a hypo-phosphorylated state of RNAP II, causing it to stall and thereby suppressing global transcription.

-

Downregulation of Key Oncogenic Transcripts: Many cancers rely on the constant expression of genes with short-lived mRNA and protein products for their survival. These include critical anti-apoptotic proteins and oncoproteins. By degrading CDK9, the PROTAC effectively shuts down the transcription of these survival genes.

-

Mcl-1 (Myeloid cell leukemia 1): A key anti-apoptotic protein that is essential for the survival of many tumor types.[11] this compound has been shown to significantly decrease the protein level of Mcl-1.[12]

-

c-Myc: A potent oncogene that drives cell proliferation and is overexpressed in numerous cancers. CDK9 is required for its efficient transcription.[7][11]

-

-

Induction of Apoptosis: The depletion of critical survival proteins like Mcl-1 shifts the cellular balance towards programmed cell death. This makes cancer cells highly susceptible to apoptosis following CDK9 degradation.

Caption: Disruption of the CDK9 signaling pathway by PROTAC action.

Quantitative Profile

Quantitative data provides insight into the potency and efficacy of this compound. The following data has been reported for this compound, also known as compound 15f.

| Parameter | Cell Line | Value | Reference |

| In Vitro Potency (IC₅₀) | Molm-13 (AML) | 40 nM | [12] |

| Effective Degradation Conc. | Not Specified | 0.1 µM | [12] |

| Downstream Effect | Not Specified | Significant decrease in Mcl-1 protein | [12] |

Key Experimental Protocols

The characterization of a PROTAC degrader involves a series of specific assays to confirm its mechanism of action and cellular effects.

Western Blotting for Protein Degradation

-

Objective: To quantify the reduction in CDK9 and downstream protein (e.g., Mcl-1) levels following treatment with the degrader.

-

Methodology:

-

Cell Culture & Treatment: Plate cancer cells (e.g., Molm-13) and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) or with a fixed concentration over a time course (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for CDK9, Mcl-1, and a loading control (e.g., GAPDH, β-Actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

-

Cell Viability Assay

-

Objective: To determine the concentration at which the degrader inhibits cell growth by 50% (IC₅₀).

-

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or MTT (measures metabolic activity).

-

Signal Detection: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the results to vehicle-treated (DMSO) controls and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.

-

Mechanistic Confirmation Assays

-

Objective: To confirm that CDK9 degradation is dependent on the proteasome and the recruited E3 ligase.

-

Methodology:

-

Experimental Setup: Plate cells as for a standard Western blot experiment.

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

-

E3 Ligase Competition: Pre-treat cells with a high concentration of an E3 ligase ligand (e.g., 10 µM thalidomide if CRBN is the E3 ligase) for 1-2 hours before adding the degrader.[8]

-

Control Groups: Include cells treated with DMSO, the degrader alone, and the inhibitor alone.

-

Analysis: Process all samples for Western blotting as described in Protocol 4.1. A successful rescue of CDK9 levels (i.e., no degradation) in the pre-treated groups confirms a proteasome- and E3 ligase-dependent mechanism.

-

Caption: Workflow for mechanistic validation of this compound.

Conclusion

This compound is a targeted therapeutic agent that leverages the cell's own protein disposal system to eliminate CDK9. Its mechanism of action involves inducing the formation of a ternary complex with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9. This targeted degradation results in the suppression of critical oncogenic and anti-apoptotic gene transcription, ultimately promoting apoptosis in cancer cells. The high potency and catalytic nature of PROTACs make compounds like this compound a promising strategy for cancer therapy.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Development of PROTAC CDK9 Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Cyclin-dependent kinase 9 (CDK9). While specific discovery data for a compound marketed as "PROTAC CDK9 degrader-7" is not available in peer-reviewed literature, this guide will utilize data and protocols from extensively characterized CDK9 degraders to provide a thorough and practical resource for professionals in the field.

Introduction: The Rationale for Targeting CDK9 with PROTACs

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1] In conjunction with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb).[2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step that releases it from promoter-proximal pausing and allows for productive transcription.[3]

In many cancers, particularly hematological malignancies and solid tumors, cancer cells become addicted to the continuous transcription of certain genes encoding short-lived survival proteins, such as Mcl-1 and MYC.[4][5] CDK9 activity is essential for maintaining high levels of these oncoproteins.[1] Therefore, inhibiting or eliminating CDK9 presents a promising therapeutic strategy to selectively induce apoptosis in cancer cells.

PROTAC technology offers a powerful alternative to traditional small-molecule inhibition. Instead of merely blocking the kinase activity, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to specifically destroy the target protein.[6] This event-driven, catalytic mechanism can lead to more profound and durable pharmacological effects than occupancy-driven inhibition and can overcome mechanisms of resistance to traditional inhibitors.[2][6]

The Core Architecture of a CDK9 PROTAC

A PROTAC molecule is comprised of three distinct chemical moieties: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

-

CDK9 Ligand (Warhead) : This component provides specificity by binding to CDK9. The development of selective CDK9 degraders has been challenging due to the high homology of the ATP-binding pocket among CDK family members.[6][7] Successful CDK9 PROTACs have been built using established CDK9 inhibitors as warheads, including SNS-032, BAY-1143572, and flavonoid derivatives.[4][5][6][8]

-

E3 Ligase Ligand : This moiety recruits an E3 ubiquitin ligase to the target. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for CRBN, such as thalidomide and its analogs (e.g., pomalidomide), are frequently employed in the design of CDK9 degraders.[1][6]

-

Linker : The linker is a critical component that connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are crucial for enabling the formation of a stable and productive ternary complex (CDK9-PROTAC-E3 Ligase). Optimization of the linker is a key step in PROTAC development, often involving the synthesis of a series of compounds with varying linker types (e.g., PEG, alkyl chains) and lengths.[6]

Signaling Pathways and Mechanism of Action

CDK9 Signaling Pathway

The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in promoting transcriptional elongation, a process hijacked by cancer cells to drive the expression of survival proteins.

Caption: Role of the CDK9/P-TEFb complex in transcriptional elongation.

General PROTAC Mechanism of Action

The diagram below outlines the catalytic cycle of a PROTAC, leading to the targeted degradation of a Protein of Interest (POI), in this case, CDK9.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Discovery and Development Workflow

The development of a potent and selective CDK9 degrader follows a structured, iterative workflow. This process begins with rational design and chemical synthesis, followed by a cascade of biological assays to evaluate degradation efficacy, cellular activity, and in vivo pharmacology.

Caption: Iterative workflow for CDK9 PROTAC discovery and development.

Quantitative Data of Representative CDK9 Degraders

The following tables summarize the in vitro performance of well-characterized CDK9 degraders from scientific literature, providing key metrics for comparison.

Table 1: Degradation Potency of Selected CDK9 PROTACs

| Compound Name | Warhead (Target Ligand) | E3 Ligase Ligand | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Citation(s) |

|---|---|---|---|---|---|---|

| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99 | [6] |

| CP-07 | Flavonoid (LWT-111) | Pomalidomide (CRBN) | 22RV1 | 43 | >95 | [9] |

| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11 | 7.6 | ~100 | [8] |

| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLM13 | ~100 | >90 | [1][2] |

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of Selected CDK9 PROTACs

| Compound Name | Cell Line | IC₅₀ (nM)¹ | Citation(s) |

|---|---|---|---|

| dCDK9-202 | TC-71 | 8.5 | [6] |

| dCDK9-202 | RH5 | 2.4 | [6] |

| CP-07 | 22RV1 | 62 | [9] |

| B03 | MV4-11 | 4.6 | [7] |

| This compound | Molm-13 | 40 | [10] |

¹IC₅₀: Concentration required to inhibit 50% of cell growth.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments in CDK9 degrader development, based on methodologies reported in the primary literature.[5][6][7]

Protocol 1: Western Blot for CDK9 Degradation (DC₅₀ and Dₘₐₓ Determination)

-

Cell Culture and Treatment :

-

Plate cancer cells (e.g., TC-71, 22RV1) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in culture medium. Typically, an 8- to 10-point, half-log dilution series is used, spanning from low pM to high µM concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Treat cells with the compounds for a fixed duration (e.g., 8, 12, or 24 hours). The time point should be sufficient to observe maximal degradation.[6]

-

-

Cell Lysis :

-

Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Immunoblotting :

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK9 (e.g., rabbit anti-CDK9) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the CDK9 band intensity to the corresponding loading control band intensity.

-

Plot the normalized CDK9 levels against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 2: Mechanism of Action (MoA) Confirmation

To confirm that degradation is mediated by the proteasome and requires the intended E3 ligase, co-treatment or pre-treatment experiments are performed.

-

Experimental Setup :

-

Proteasome Inhibition : Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding the PROTAC degrader (at a concentration near its DC₉₀).[6]

-

Competitive Antagonism : Pre-treat cells with an excess of the free warhead (e.g., SNS032) or the free E3 ligase ligand (e.g., thalidomide) for 1-2 hours before adding the PROTAC.[6]

-

-

Procedure :

-

Following the pre-treatment, add the PROTAC degrader and incubate for the standard duration (e.g., 8 hours).

-

Include control groups treated with the PROTAC alone, the inhibitors alone, and vehicle.

-

Harvest cell lysates and perform Western blotting for CDK9 as described in Protocol 1.

-

-

Expected Outcome :

-

Successful rescue of CDK9 levels (i.e., prevention of degradation) in the pre-treated samples compared to the PROTAC-only sample confirms that the degradation is dependent on the proteasome, neddylation (a key step in E3 ligase activation), and the formation of the ternary complex.

-

Protocol 3: Cell Viability Assay (IC₅₀ Determination)

-

Cell Plating : Seed cells in 96-well, clear-bottom plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.

-

Incubation : Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

-

Viability Measurement :

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's protocol.

-

Measure the resulting luminescence or fluorescence using a plate reader.

-

-

Data Analysis :

-

Normalize the signal from treated wells to the vehicle control wells (defined as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression (four-parameter dose-response curve) in graphing software to calculate the IC₅₀ value.

-

Conclusion and Future Outlook

The development of PROTACs targeting CDK9 is a highly promising therapeutic strategy, particularly for cancers driven by transcriptional dysregulation. By converting kinase inhibitors into degraders, researchers have created molecules with the potential for enhanced potency, selectivity, and durability of effect compared to their parent inhibitors.[2] The success of compounds like dCDK9-202 and CP-07 in preclinical models demonstrates the power of this approach.[5][6]

Future efforts in the field will likely focus on further improving the selectivity of CDK9 degraders, optimizing their pharmacokinetic properties for clinical translation, and identifying patient populations most likely to benefit from this therapeutic modality. As our understanding of the complex interplay between PROTAC structure, ternary complex formation, and degradation efficiency grows, the rational design of next-generation CDK9 degraders will become increasingly sophisticated, paving the way for new and effective cancer therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]

- 10. medchemexpress.com [medchemexpress.com]

The Conductor of Transcription: A Technical Guide to CDK9's Role in Gene Regulation and Oncology

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene expression, acting as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), releasing it from a state of promoter-proximal pausing and enabling productive transcript elongation. This role places CDK9 at the heart of cellular processes, including proliferation, differentiation, and survival. In oncology, the script is often rewritten; numerous cancers become dependent on CDK9's activity to drive the relentless transcription of oncogenes and anti-apoptotic proteins, such as MYC and MCL-1. This transcriptional addiction makes CDK9 a compelling therapeutic target. This guide provides a comprehensive technical overview of CDK9's core biology, its mechanism in transcriptional control, its dysregulation in cancer, and the landscape of inhibitors developed to target this dependency. Detailed experimental protocols and quantitative data on inhibitors are provided to support ongoing research and drug development efforts.

The Core Biology of CDK9

CDK9 is a serine/threonine kinase that belongs to the cyclin-dependent kinase family. Unlike CDKs that primarily regulate the cell cycle, CDK9's canonical role is in the control of transcription.[1] It exists in two main isoforms, a more abundant 42-kDa form and a less-studied 55-kDa form.[2] For its kinase activity, CDK9 must associate with a regulatory cyclin partner, most commonly Cyclin T1, to form the active P-TEFb complex.[3][4] Other cyclins, such as Cyclin T2 and Cyclin K, can also partner with CDK9, but the CDK9/Cyclin T1 heterodimer is the most well-characterized form of P-TEFb.[3]

The structure of the CDK9/Cyclin T1 complex reveals a typical kinase fold in CDK9, with N- and C-terminal lobes forming an ATP-binding cleft.[5] The association with Cyclin T1 induces a conformational change in CDK9, particularly in the T-loop, which is critical for kinase activation.[6] Full activation of P-TEFb's catalytic activity is achieved through autophosphorylation of a key threonine residue (Thr186) within this T-loop.[6]

Mechanism of Action in Transcriptional Regulation

CDK9's primary role is to overcome a major rate-limiting step in transcription known as promoter-proximal pausing. After initiating transcription, RNA Polymerase II (Pol II) transcribes 20-60 nucleotides before pausing, a state stabilized by the Negative Elongation Factor (NELF) and the DRB Sensitivity-Inducing Factor (DSIF).[7][8]

P-TEFb is recruited to these paused polymerases, where CDK9 carries out two critical phosphorylation events:

-

Phosphorylation of DSIF and NELF : CDK9 phosphorylates the Spt5 subunit of DSIF and a subunit of NELF.[2] This phosphorylation converts DSIF into a positive elongation factor and causes NELF to be ejected from the transcription complex.[2][7]

-

Phosphorylation of the Pol II C-Terminal Domain (CTD) : CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[7][9] This Ser2 phosphorylation is a hallmark of actively elongating polymerase and serves as a docking site for factors involved in RNA processing and elongation.[4]

Together, these actions release the Pol II from its paused state, allowing it to transition into productive, processive elongation and synthesize a full-length mRNA transcript.[8]

Regulation of P-TEFb Activity

Given its potent ability to activate transcription globally, P-TEFb activity is tightly controlled. In the nucleus, a significant portion of P-TEFb is sequestered in an inactive state within a large ribonucleoprotein complex known as the 7SK snRNP.[8][10] This complex consists of the 7SK small nuclear RNA (7SK snRNA), the HEXIM1/2 proteins, and other factors.[5][8] The HEXIM proteins bind to P-TEFb and inhibit the kinase activity of CDK9.[3] This sequestration creates a dynamic reservoir of inactive P-TEFb. Various cellular stress signals or transcriptional activators can trigger the release of active P-TEFb from the 7SK snRNP, making it available to stimulate gene expression.[2][10]

The Role of CDK9 in Cancer

Many malignancies exploit the CDK9-mediated transcriptional machinery to maintain their aggressive phenotype. Cancers can become "transcriptionally addicted," meaning they are highly dependent on the continuous, high-level expression of key oncogenes and survival proteins, many of which have short half-lives.[11][12]

Dysregulation in Hematological Malignancies

CDK9 is frequently dysregulated in blood cancers.[13][14]

-

Acute Myeloid Leukemia (AML): In AML, particularly cases with MLL rearrangements, CDK9 is crucial for driving the expression of leukemogenic fusion proteins and anti-apoptotic factors like MCL-1 and BCL-2.

-

Chronic Lymphocytic Leukemia (CLL): CLL cells are highly sensitive to the inhibition of transcription, and CDK9 inhibitors have demonstrated potent pro-apoptotic activity by downregulating survival proteins.[5]

-

Lymphomas and Multiple Myeloma: These cancers often exhibit high levels of the MYC oncogene, whose transcription is highly dependent on CDK9 activity.[13]

Dysregulation in Solid Tumors

CDK9's role is also critical in a wide range of solid tumors.

-

Breast Cancer: In certain subtypes, such as triple-negative breast cancer (TNBC), CDK9 drives the expression of MYC and other proliferation-associated genes.

-

Sarcomas: Aberrant CDK9 expression has been observed in rhabdomyosarcoma, osteosarcoma, and Ewing sarcoma, where it promotes the transcription of oncogenes like MYC and MCL-1.

-

Other Solid Tumors: CDK9 has been implicated in the progression of prostate cancer, lung cancer, hepatocellular carcinoma, and melanoma, often by sustaining the expression of critical survival genes.

The central mechanism in these cancers involves CDK9 enabling the transcription of genes that promote cell survival and proliferation. By inhibiting CDK9, the production of these short-lived but critical mRNAs is halted, leading to a rapid depletion of the corresponding oncoproteins and triggering apoptosis.

CDK9 as a Therapeutic Target

The dependence of cancer cells on CDK9-mediated transcription provides a clear therapeutic rationale for its inhibition. A variety of small molecule inhibitors have been developed, ranging from early pan-CDK inhibitors to newer, highly selective CDK9 inhibitors.

Pan-CDK Inhibitors

First-generation compounds often targeted the ATP-binding site of multiple CDKs. While demonstrating anti-tumor activity, their lack of specificity often led to significant toxicity.

| Inhibitor | Target CDKs | CDK9 IC₅₀ (nM) | Key Findings & Status |

| Flavopiridol (Alvocidib) | 1, 2, 4, 6, 7, 9 | ~3 - 4.6 | Potent CDK9 inhibition; showed activity in hematological malignancies but faced toxicity challenges.[9] |

| Dinaciclib (SCH727965) | 1, 2, 5, 9 | 4 | Potent inhibitor with broad anti-tumor activity in preclinical models; investigated in multiple clinical trials.[7][11][13] |

| AT7519 | 1, 2, 4, 6, 9 | (Varies by study) | Induced apoptosis in various cancer models; advanced to clinical trials. |

| Riviciclib (P276-00) | 1, 4, 9 | 20 | Showed activity in mantle cell lymphoma and head and neck cancer models. |

IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Selective CDK9 Inhibitors

To improve the therapeutic window, second and third-generation inhibitors were designed for greater selectivity towards CDK9 over cell-cycle CDKs.

| Inhibitor | CDK9 IC₅₀ (nM) | Selectivity Profile | Key Findings & Status |

| AZD4573 | < 4 | >10-fold selective over other CDKs.[2][5][8][10][12] | Potent induction of apoptosis in hematological cancer models; designed for transient target engagement.[10] |

| KB-0742 | 6 | >50-fold selective over other CDKs.[1] | Orally bioavailable; potent anti-tumor activity, particularly in MYC-dependent cancers. |

| Atuveciclib (BAY-1143572) | 13 | >50-fold selective over other CDKs. | Orally active; showed promising preclinical potency. |

| Enitociclib (BAY 1251152) | 3 | >50-fold selective over other CDKs. | Demonstrates clinical activity in non-Hodgkin lymphoma and CLL. |

| MC180295 | 5 | >20-fold selective over other CDKs. | High potency in AML cell lines; shows synergy with decitabine in preclinical models.[4] |

IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Key Experimental Methodologies

Protocol: In Vitro CDK9 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified CDK9/Cyclin T1 enzyme.

Materials:

-

Recombinant active CDK9/Cyclin T1 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate (e.g., synthetic PDKtide)

-

ATP (radiolabeled [γ-³³P]-ATP or for use with luminescence systems)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radioactive assays

-

Microplate reader (luminescence) or scintillation counter

Procedure (Luminescence-Based):

-

Reagent Preparation: Prepare Kinase Assay Buffer, substrate/ATP mix, and serially dilute the test inhibitor in DMSO, followed by dilution in assay buffer.

-

Enzyme Titration (Optimization): Perform a titration of the CDK9 enzyme to determine the optimal concentration that yields a robust signal (e.g., the EC₈₀).

-

Assay Plate Setup: In a 96-well or 384-well plate, add 2.5 µL of the diluted inhibitor. Add 2.5 µL of diluted CDK9 enzyme.

-

Reaction Initiation: Start the reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60-120 minutes).

-

Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to ADP produced and thus kinase activity. Calculate IC₅₀ values from the dose-response curves.

Protocol: Co-Immunoprecipitation (Co-IP) for CDK9 Interaction

This protocol is used to isolate CDK9 and its binding partners (e.g., Cyclin T1) from cell lysates.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)

-

Antibody against CDK9 (or bait protein)

-

Isotype control IgG (e.g., Rabbit IgG)

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (same as Lysis Buffer or with lower detergent)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in Co-IP Lysis Buffer for 30 minutes on ice with gentle agitation.

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. Determine protein concentration.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-CDK9) and a control IgG to separate aliquots of the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Capture Immune Complexes: Add equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

Elution: Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against the expected interactor (e.g., Cyclin T1) and the bait protein (CDK9).

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol identifies the genomic regions where CDK9 is physically associated with chromatin.

Materials:

-

Cultured cells

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffers (for cell and nuclear lysis)

-

Sonicator or Micrococcal Nuclease (MNase)

-

ChIP Dilution Buffer

-

CDK9-specific antibody and control IgG

-

Protein A/G beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K and RNase A

-

DNA purification kit or Phenol:Chloroform

-

qPCR primers for target gene promoters (e.g., MYC) and negative control regions

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Harvest and lyse cells to release nuclei. Isolate the nuclei by centrifugation.

-

Chromatin Shearing: Resuspend nuclei in a shearing/sonication buffer. Shear the chromatin into fragments of 200-1000 bp using a sonicator. Run an aliquot on an agarose gel to confirm fragment size.

-

Immunoprecipitation: Clarify the sheared chromatin by centrifugation. Dilute the chromatin and save an aliquot as "Input" control. Incubate the remaining chromatin overnight at 4°C with a CDK9-specific antibody or control IgG.

-

Capture and Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol:chloroform extraction.

-

Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated sample and the input sample using quantitative PCR (qPCR). Results are typically expressed as "percent input" or "fold enrichment" over the IgG control.

Conclusion and Future Directions

CDK9 stands as a master regulator of transcriptional elongation, a fundamental process whose dysregulation is a hallmark of cancer. Its role in sustaining the expression of oncogenes makes it an undeniable target for therapeutic intervention. While first-generation pan-CDK inhibitors established proof-of-concept, their clinical utility was hampered by toxicity. The development of highly selective CDK9 inhibitors and novel modalities like PROTAC degraders offers the promise of a wider therapeutic index and more profound target engagement. Future research will focus on identifying patient populations most likely to benefit from CDK9 inhibition, exploring rational combination therapies (e.g., with BCL-2 inhibitors like Venetoclax), and understanding mechanisms of resistance. The continued exploration of CDK9's complex biology will undoubtedly pave the way for new and more effective cancer treatments.

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 3. clyte.tech [clyte.tech]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 7. arp1.com [arp1.com]

- 8. bio-rad.com [bio-rad.com]

- 9. promega.com [promega.com]

- 10. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. ulab360.com [ulab360.com]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

Navigating the Selectivity Landscape of PROTAC CDK9 Degraders: A Technical Overview

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling therapeutic target in oncology. The development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of CDK9 represents a promising strategy to overcome the limitations of traditional kinase inhibitors. This technical guide provides an in-depth analysis of the target selectivity profile of PROTAC CDK9 degraders, drawing upon data from several well-characterized molecules in the field. While a specific compound designated "PROTAC CDK9 degrader-7" is not prominently documented in the public domain, this document synthesizes available data to offer a representative overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Orchestrating Targeted Degradation

PROTAC CDK9 degraders are heterobifunctional molecules that simultaneously bind to CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of CDK9 by the E3 ligase, marking it for degradation by the 26S proteasome. This event-driven, sub-stoichiometric mechanism of action can lead to a more profound and durable target suppression compared to traditional occupancy-driven inhibitors.[1]

Target Selectivity Profile of Representative CDK9 Degraders

The selectivity of a PROTAC degrader is a critical determinant of its therapeutic window. High selectivity for the target protein minimizes off-target effects and associated toxicities. The following tables summarize the selectivity data for several published PROTAC CDK9 degraders.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Notes |

| B03 | MV4-11 (AML) | 7.6 | >90 | Showed high selectivity for CDK9 over other CDKs (CDK1, 2, 6, 7).[2] |

| CP-07 | 22RV1 (Prostate) | 43 | Not Reported | Potent and selective PROTAC CDK9 degrader.[3] |

| KI-CDK9d-32 | Not Specified | 0.89 | Not Reported | Highly potent CDK9 PROTAC degrader.[3] |

Table 1: Degradation Potency and Efficacy of PROTAC CDK9 Degraders

| Compound | Assay Type | Off-Target Kinases with No Significant Degradation |

| B03 | Western Blot | CDK1, CDK2, CDK6, CDK7[2] |

| THAL-SNS-032 | Not Specified | Did not affect levels of other SNS-032 targets.[4] |

Table 2: Kinase Selectivity Profile of PROTAC CDK9 Degraders

Experimental Protocols for Assessing Selectivity

A rigorous evaluation of a PROTAC degrader's selectivity involves a combination of cellular and proteomic approaches.

1. Western Blotting: This is a fundamental technique to assess the dose- and time-dependent degradation of the target protein (CDK9) and to evaluate the impact on other related proteins, such as other CDK family members.

-

Protocol:

-

Culture cells to an appropriate density.

-

Treat cells with increasing concentrations of the PROTAC degrader or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for CDK9 and other proteins of interest.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).

-

2. Proteomics-based Approaches (e.g., Mass Spectrometry): To gain a global and unbiased view of a degrader's selectivity, mass spectrometry-based proteomics is employed.

-

Protocol (General Workflow):

-

Treat cells with the PROTAC degrader or a vehicle control.

-

Lyse the cells and digest the proteome into peptides.

-

Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins across the different treatment conditions.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.

-

3. Cell Viability Assays: These assays are used to determine the functional consequence of CDK9 degradation on cell proliferation and to compare the potency of the degrader across different cell lines.

-

Protocol (e.g., using CellTiter-Glo®):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC degrader.

-

Incubate for a specified period (e.g., 72 hours).

-

Add a reagent that measures ATP levels as an indicator of cell viability.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Signaling Pathways and Downstream Effects

Degradation of CDK9 leads to the inhibition of transcriptional elongation, which in turn affects the expression of short-lived anti-apoptotic proteins and oncogenes. A key downstream target of CDK9 is the proto-oncogene MYC, which plays a central role in cell proliferation and survival.[1][5] The degradation of CDK9 has been shown to be more effective at disrupting the MYC transcriptional network than simple inhibition.[1][5]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]

- 5. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to achieve targeted protein degradation.[2][3] This guide provides a comprehensive technical overview of the core principles of the UPS and its critical role in the mechanism of action of PROTACs. We will delve into the key molecular players, the catalytic cycle of protein degradation, quantitative parameters for evaluating PROTAC efficacy, and detailed protocols for essential experimental assays.

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or unwanted proteins.[4][5] This intricate system relies on a cascade of enzymatic reactions to tag substrate proteins with ubiquitin, a small 76-amino acid regulatory protein.[6][7] This ubiquitin tag serves as a molecular signal for recognition and subsequent degradation by the proteasome, a large multi-protein complex.[4][8]

The key components of the UPS involved in PROTAC-mediated degradation are:

-

Ubiquitin (Ub): A highly conserved small protein that is covalently attached to target proteins.

-

E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate ubiquitin, forming a high-energy thioester bond with it.[9]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.[10][11]

-

E3 Ubiquitin Ligase: This large and diverse family of enzymes provides substrate specificity. E3 ligases recognize and bind to specific target proteins, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[12][13]

-

The 26S Proteasome: This multi-subunit protease complex recognizes polyubiquitinated proteins, unfolds them, and degrades them into small peptides in an ATP-dependent manner.[8][14]

The process of ubiquitination occurs through a three-step enzymatic cascade:

-

Activation: An E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a thioester linkage between the C-terminus of ubiquitin and a cysteine residue on the E1.[6][15]

-

Conjugation: The activated ubiquitin is transferred to a cysteine residue on an E2 conjugating enzyme.[11][15]

-

Ligation: An E3 ligase recruits both the ubiquitin-charged E2 enzyme and the target protein, catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[6][15] This process is repeated to form a polyubiquitin chain, which acts as a strong degradation signal for the proteasome.[4]

PROTACs: Hijacking the UPS for Targeted Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2][16] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex.[17][18] This proximity-induced event brings the POI into close contact with the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[19][20] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]

The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[12][13] However, the repertoire of utilized E3 ligases is expanding, offering the potential to overcome resistance and broaden the scope of degradable proteins.[12][21]

Quantitative Analysis of PROTAC Efficacy

The successful development of PROTACs relies on the precise quantification of their degradation efficiency and binding characteristics. Key parameters include:

-

DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.[22]

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[23]

-

Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase (binary affinity), as well as the affinity within the ternary complex.

-

Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[2][15]

The following tables summarize key quantitative data for representative PROTACs:

Table 1: Degradation Potency of Representative PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |

| NC-1 | BTK | CRBN | Mino | 2.2 nM | 97% | [16] |

| MS83 | BRD3/BRD4 | KEAP1 | MDA-MB-468 | < 500 nM | Not Reported | [11] |

| dBET1 | BRD4 | CRBN | Jurkat | ~30 nM | >95% | [24] |

| BETd-24-6 | BRD3 | CRBN | Jurkat | 10-30 nM | >95% | [24] |

| ARV-771 | BRD4 | VHL | HEK293 | ~4 nM | Not Reported | [8] |

Table 2: Binding Affinities and Cooperativity of PROTAC-Induced Ternary Complexes

| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC:Target) | Binary Kd (PROTAC:E3) | Ternary Kd | Cooperativity (α) | Reference |

| MZ1 | Brd4BD2 | VHL | 4 nM (ITC) | 66 nM (ITC) | 0.23 nM (ITC) | 15 (ITC), 26 (SPR) | [18] |

| AT1 | Brd4BD2 | VHL | Not Reported | Not Reported | Not Reported | Positive | [10] |

| ACBI1 | SMARCA2 | VHL | Weaker than PROTAC 1 | Weaker than PROTAC 1 | Not Reported | 26 | [4] |

| PROTAC 1 | SMARCA2 | VHL | Stronger than ACBI1 | Stronger than ACBI1 | Not Reported | 3.2 | [4] |

| SIM1 | BRD4 | VHL | 205 nM (IC50) | Not Reported | 58 nM (IC50) | 3.5 | [12] |

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize the mechanism of action of PROTACs. Below are detailed methodologies for key experiments.

Western Blot Analysis of Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.[13]

Methodology:

-

Cell Culture and Treatment: Plate adherent cells in 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[25]

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of the target protein in a cell-free system.[7]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in an ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., VHL or CRBN complex)

-

Recombinant target protein

-

Ubiquitin (biotinylated ubiquitin can be used for easier detection)

-

PROTAC at various concentrations or vehicle control

-

ATP

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.[26] Alternatively, AlphaLISA-based kits can be used for a high-throughput quantitative readout of ubiquitination.[27]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To measure the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of binary and ternary complex formation.[18][28][29]

Methodology:

-

Sample Preparation: Dialyze all proteins (target protein and E3 ligase complex) and the PROTAC into the same buffer to minimize heats of dilution.[29] Degas all solutions before use.

-

Binary Titrations:

-

To determine the PROTAC:target protein affinity, titrate the PROTAC from the syringe into the sample cell containing the target protein.

-

To determine the PROTAC:E3 ligase affinity, titrate the PROTAC into the sample cell containing the E3 ligase complex.

-

-

Ternary Titration: To measure the affinity of the ternary complex and determine cooperativity, pre-saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and titrate this binary complex into the sample cell containing the other protein (the target protein).[28]

-

Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.[15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to determine the binding affinity (Kd) of binary and ternary complexes.[1][15][30]

Methodology:

-

Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis: Flow a solution of the PROTAC over the sensor surface at various concentrations to measure its binding to the immobilized E3 ligase.

-

Ternary Interaction Analysis: To analyze the formation of the ternary complex, inject a mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. Alternatively, pre-incubate the PROTAC with the target protein and flow this mixture over the surface.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd) for both binary and ternary interactions. Calculate the cooperativity factor (α).[15]

NanoBRET™ Assay for Intracellular Target Engagement and Ternary Complex Formation

Objective: To measure the engagement of a PROTAC with its target and the formation of the ternary complex in living cells.[3][6][8]

Methodology for Target Engagement:

-

Cell Line Generation: Generate a cell line that expresses the target protein fused to NanoLuc® luciferase.

-

Assay Setup: Plate the cells and treat them with a fluorescently labeled tracer that binds to the target protein, along with varying concentrations of the PROTAC.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The PROTAC will compete with the tracer for binding to the target protein, resulting in a dose-dependent decrease in the BRET signal.

-

Data Analysis: Calculate the intracellular affinity of the PROTAC for its target.[3]

Methodology for Ternary Complex Formation:

-

Cell Line Generation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein in cells.[8]

-

Assay Setup: Label the HaloTag®-E3 ligase with a fluorescent ligand. Treat the cells with varying concentrations of the PROTAC.

-

BRET Measurement: The formation of the ternary complex brings the NanoLuc®-target protein and the fluorescently labeled HaloTag®-E3 ligase into close proximity, resulting in an increase in the BRET signal.

-

Data Analysis: Quantify the formation of the ternary complex in a dose-dependent manner.[3]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

Objective: To qualitatively or semi-quantitatively demonstrate the formation of the PROTAC-induced ternary complex in cells.[20][31][32]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. To prevent degradation of the target protein, pre-treat cells with a proteasome inhibitor (e.g., MG132). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose beads.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, and a component of the E3 ligase complex (e.g., Cullin) to confirm the presence of all three components in the immunoprecipitated complex. A two-step co-immunoprecipitation can be performed for more rigorous validation of the ternary complex.[20][32]

Visualizing the PROTAC Mechanism and Experimental Workflows

Visual representations are crucial for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the ubiquitin-proteasome system in the context of PROTACs.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC development and validation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selvita.com [selvita.com]

- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ternary complex formation - Profacgen [profacgen.com]

- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifesensors.com [lifesensors.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. escholarship.org [escholarship.org]

- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]

- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. lifesensors.com [lifesensors.com]

- 24. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ubiquitination Assay - Profacgen [profacgen.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 29. o2hdiscovery.co [o2hdiscovery.co]

- 30. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC CDK9 Degrader-7: E3 Ligase Recruitment and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. This technical guide focuses on PROTAC CDK9 degrader-7, a specific degrader of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcription and a validated target in various cancers. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols for its characterization. The guide is intended for researchers and professionals in drug development seeking to understand and apply this technology.

Introduction to PROTAC Technology and CDK9 as a Target

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcription initiation to elongation. Dysregulation of CDK9 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. PROTAC-mediated degradation of CDK9 offers a promising strategy to overcome the limitations of traditional kinase inhibitors.

This compound: Mechanism and Quantitative Data

This compound, also referred to as compound 15f in scientific literature, is a molecule designed to specifically induce the degradation of CDK9. While detailed information remains proprietary and within the full text of its primary publication, this guide summarizes the currently available public data.

Mechanism of Action

This compound functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase. Although the specific E3 ligase recruited by this compound is not explicitly stated in the available abstracts, many CDK9 degraders utilize the Cereblon (CRBN) E3 ligase.[1][2] For the purpose of this guide's visualizations, we will assume the recruitment of CRBN. This induced proximity leads to the polyubiquitination of CDK9, followed by its recognition and degradation by the proteasome.

Quantitative Data

The following table summarizes the known quantitative data for this compound. It is important to note that key degradation metrics such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are not yet publicly available in the abstracts reviewed.

| Parameter | Value | Cell Line | Notes |

| IC50 | 40 nM | Molm-13 | Represents the concentration for 50% inhibition of cell viability, not direct degradation. |

| Qualitative Degradation | Almost completely degraded CDK9 at 0.1 µM | Not Specified | This qualitative observation suggests potent degradation activity. |

| DC50 | Data Not Available | - | - |

| Dmax | Data Not Available | - | - |

| Binding Affinity (CDK9) | Data Not Available | - | - |

| Binding Affinity (E3 Ligase) | Data Not Available | - | - |

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcription elongation, the process targeted by this compound.

Caption: Role of CDK9 in transcriptional elongation.

PROTAC Mechanism of Action Workflow

This diagram outlines the step-by-step process by which this compound is hypothesized to induce the degradation of CDK9.

Caption: PROTAC-mediated degradation of CDK9.

Experimental Protocols

While the precise protocols used for this compound are not publicly available, the following are standard, detailed methodologies for characterizing a novel PROTAC.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cells expressing CDK9 (e.g., Molm-13)

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-CDK9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the CDK9 signal to the loading control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Cells expressing CDK9

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

-

Anti-CDK9 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Cell Treatment: Treat cells with this compound with and without co-treatment with a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-6 hours).

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors to preserve ubiquitinated proteins.

-

Immunoprecipitation:

-

Pre-clear lysates with protein A/G beads.

-

Incubate the cleared lysates with an anti-CDK9 antibody overnight at 4°C to pull down CDK9.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated samples (especially with MG132) indicates ubiquitination of CDK9.

Conclusion and Future Directions

This compound is a promising molecule for the targeted degradation of CDK9. The available data indicates its potential as a potent anti-cancer agent. However, a comprehensive understanding of its pharmacological profile requires further investigation to determine its DC50, Dmax, binding affinities, and the specific E3 ligase it recruits. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other novel PROTAC molecules. Future research should focus on obtaining these critical data points to fully elucidate the therapeutic potential of this compound.

References

In Vitro Characterization of PROTAC CDK9 Degrader-7: A Technical Guide

This document provides a detailed overview of the in vitro characterization of PROTAC CDK9 degrader-7, a proteolysis-targeting chimera designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 is a significant therapeutic target in various cancers.[2][3][4][5][6] PROTAC technology offers a novel approach by hijacking the ubiquitin-proteasome system to eliminate the target protein rather than merely inhibiting its activity.[2] This guide is intended for researchers and scientists in drug development, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated through its ability to degrade CDK9 and inhibit cell proliferation. The key quantitative metrics are summarized below.

Table 1: Cellular Potency

| Cell Line | Assay Type | Metric | Value | Reference |

|---|

| Molm-13 | Cell Viability | IC₅₀ | 40 nM |[7] |

Table 2: Protein Degradation

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |

|---|---|---|---|---|---|

| MV4-11 | Western Blot | 0.1 µM | 6 h | Near-complete degradation of CDK9 | [7] |

| MV4-11 | Western Blot | 0.01 - 5 µM | 6 h | Significant decrease in MCL2 protein levels |[7] |

Signaling Pathway and Mechanism of Action

This compound functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively eliminates the CDK9 protein from the cell.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Effects of PROTAC CDK9 Degrader-7 on the MYC Transcriptional Network

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of PROTAC CDK9 Degrader-7, a targeted protein degrader, on the MYC transcriptional network. Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key co-factor for the oncogenic transcription factor MYC. By inducing the targeted degradation of CDK9, this compound offers a promising therapeutic strategy for MYC-driven malignancies. This document details the molecular mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: Targeting the CDK9-MYC Axis

The MYC family of proto-oncogenes (c-MYC, N-MYC, and L-MYC) are master transcriptional regulators that play a pivotal role in cell proliferation, growth, and metabolism. Their aberrant expression is a hallmark of a wide array of human cancers, making them highly attractive therapeutic targets. However, the "undruggable" nature of MYC has posed a significant challenge for direct inhibition.

An alternative and effective strategy is to target the cellular machinery that MYC depends on for its transcriptional activity. One such critical co-factor is Cyclin-Dependent Kinase 9 (CDK9). CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from promoter-proximal pausing to productive transcriptional elongation. MYC recruits P-TEFb to the promoters of its target genes, and this CDK9-mediated phosphorylation is essential for the expression of the MYC transcriptional program.[1][2]